molecular formula C10H18N2O B2968865 1-Cyclohexyl-3-cyclopropylurea CAS No. 401589-91-1

1-Cyclohexyl-3-cyclopropylurea

Cat. No.: B2968865
CAS No.: 401589-91-1
M. Wt: 182.267
InChI Key: YGVKDQKENHRNMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclohexyl-3-cyclopropylurea is an organic compound with the molecular formula C10H18N2O It is characterized by the presence of a cyclohexyl group and a cyclopropyl group attached to a urea moiety

Scientific Research Applications

1-Cyclohexyl-3-cyclopropylurea has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-3-cyclopropylurea can be synthesized through the reaction of cyclohexylamine and cyclopropyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a solvent such as dichloromethane. The reaction proceeds as follows: [ \text{Cyclohexylamine} + \text{Cyclopropyl isocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-3-cyclopropylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The urea moiety can undergo substitution reactions with nucleophiles, leading to the formation of substituted urea derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of cyclohexyl and cyclopropyl derivatives with oxidized functional groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-cyclopropylurea involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

  • 1-Cyclohexyl-3-propylurea
  • 1-Cyclohexyl-3-phenylurea
  • 1-Cyclohexyl-3-butylurea

Comparison: 1-Cyclohexyl-3-cyclopropylurea is unique due to the presence of both cyclohexyl and cyclopropyl groups, which impart distinct steric and electronic properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-cyclohexyl-3-cyclopropylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c13-10(12-9-6-7-9)11-8-4-2-1-3-5-8/h8-9H,1-7H2,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVKDQKENHRNMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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